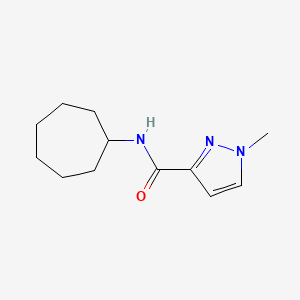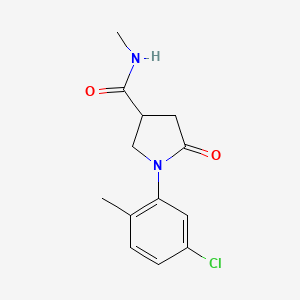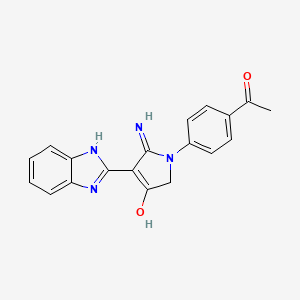
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide, commonly known as CIAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. CIAM belongs to the class of acrylamide derivatives and is primarily used as a research tool to understand the mechanism of action and physiological effects of various drugs.
Mechanism of Action
CIAM binds to the active site of enzymes, inhibiting their activity. It has been shown to bind to the peripheral anionic site of acetylcholinesterase and the catalytic site of carbonic anhydrase. CIAM also binds to the active site of butyrylcholinesterase, inhibiting its activity.
Biochemical and Physiological Effects:
CIAM has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. CIAM has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
CIAM has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it an excellent tool for investigating their mechanism of action. CIAM is also relatively stable and can be stored for extended periods without significant degradation. However, CIAM has some limitations for lab experiments. It is highly toxic and must be handled with care. CIAM is also relatively expensive, which may limit its use in some research settings.
Future Directions
CIAM has several potential future directions in scientific research. It has shown promise as an anticancer agent and may be further investigated for this application. CIAM may also be used to investigate the mechanism of action of other drugs that interact with the enzymes it inhibits. Additionally, CIAM may be modified to improve its efficacy and reduce its toxicity for potential use in clinical settings.
In conclusion, CIAM is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. It has been extensively used to investigate the mechanism of action and physiological effects of various drugs. CIAM has several advantages for lab experiments but also has some limitations. It has several potential future directions in scientific research, including its use as an anticancer agent and modification to reduce its toxicity for potential use in clinical settings.
Synthesis Methods
CIAM can be synthesized through a multistep reaction involving the condensation of 2-chlorobenzaldehyde and 4-iodo-2-methylaniline followed by the addition of acryloyl chloride. The reaction is typically carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform.
Scientific Research Applications
CIAM has been extensively used in scientific research to investigate the mechanism of action and physiological effects of various drugs. It has been reported to bind to the active site of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. CIAM has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClINO/c1-11-10-13(18)7-8-15(11)19-16(20)9-6-12-4-2-3-5-14(12)17/h2-10H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXNUSHYZZMNCJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-iodo-2-methylphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)